1-(5-Bromo-1H-pyrrol-2-yl)ethanone
Overview
Description
1-(5-Bromo-1H-pyrrol-2-yl)ethanone is an organic compound with the molecular formula C6H6BrNO. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(5-Bromo-1H-pyrrol-2-yl)ethanone can be synthesized through several methods. One common approach involves the bromination of 1-(1H-pyrrol-2-yl)ethanone. This reaction typically uses bromine (Br2) as the brominating agent in the presence of a solvent like acetic acid or dichloromethane. The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: 1-(5-Bromo-1H-pyrrol-2-yl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide (NaN3) or potassium thiocyanate (KSCN).
Oxidation Reactions: The compound can be oxidized to form corresponding pyrrole derivatives. Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are typically used.
Reduction Reactions: Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Substitution: Sodium azide (NaN3), potassium thiocyanate (KSCN), solvents like DMF or DMSO, temperatures ranging from room temperature to 80°C.
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), solvents like acetone or water, temperatures ranging from 0°C to 50°C.
Major Products:
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of pyrrole-2-carboxylic acid derivatives.
Reduction: Formation of 1-(5-bromo-1H-pyrrol-2-yl)ethanol.
Scientific Research Applications
1-(5-Bromo-1H-pyrrol-2-yl)ethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents targeting various diseases.
Mechanism of Action
The mechanism of action of 1-(5-Bromo-1H-pyrrol-2-yl)ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, it could inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist .
Comparison with Similar Compounds
1-(1H-pyrrol-2-yl)ethanone: Lacks the bromine substituent, making it less reactive in certain substitution reactions.
1-(5-Chloro-1H-pyrrol-2-yl)ethanone: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
1-(5-Fluoro-1H-pyrrol-2-yl)ethanone: Contains a fluorine atom, which can significantly alter its electronic properties and reactivity.
Uniqueness: 1-(5-Bromo-1H-pyrrol-2-yl)ethanone is unique due to the presence of the bromine atom, which enhances its reactivity in nucleophilic substitution reactions. This makes it a valuable intermediate in the synthesis of various functionalized pyrrole derivatives .
Properties
IUPAC Name |
1-(5-bromo-1H-pyrrol-2-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO/c1-4(9)5-2-3-6(7)8-5/h2-3,8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSDFMBBSGDFQQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(N1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60570138 | |
Record name | 1-(5-Bromo-1H-pyrrol-2-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60570138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51333-64-3 | |
Record name | 1-(5-Bromo-1H-pyrrol-2-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60570138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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